Cystadane - 6915-17-9

Cystadane

Catalog Number: EVT-10891419
CAS Number: 6915-17-9
Molecular Formula: C5H12NO2+
Molecular Weight: 118.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N,N-trimethylglycinium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and carboxymethyl. It has a role as a fundamental metabolite. It is a conjugate acid of a glycine betaine.
A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, betaine hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. Betaine has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)
Source and Classification

Cystadane is classified as a methylating agent and is derived from trimethylglycine, which is naturally found in various plants and is produced in the human body from choline. It is marketed under the brand name Cystadane by Orphan Europe and is available as an oral solution . The compound's molecular formula is C5H11NO2C_5H_{11}NO_2 with a molecular weight of approximately 117.15 g/mol .

Synthesis Analysis

Methods and Technical Details

Cystadane can be synthesized through several methods, primarily focusing on the conversion of choline to trimethylglycine. The process involves the oxidation of choline to betaine aldehyde, followed by further oxidation to form betaine. This biosynthetic pathway occurs in two steps:

  1. Oxidation of Choline: Catalyzed by mitochondrial choline oxidase, choline is converted to betaine aldehyde.
  2. Formation of Betaine: Betaine aldehyde undergoes oxidation by aldehyde dehydrogenase to produce betaine (Cystadane) .

The synthesis typically requires specific conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Cystadane has a zwitterionic structure due to its quaternary ammonium group and carboxyl group. Its molecular structure can be represented as follows:

  • Chemical Structure:
 CH3)3N+CH2COO\text{ CH}_3)_3\text{N}^+\text{CH}_2\text{COO}^-
Chemical Reactions Analysis

Reactions and Technical Details

Cystadane participates in several key biochemical reactions:

  1. Remethylation of Homocysteine: Cystadane donates a methyl group to homocysteine via the enzyme betaine-homocysteine methyltransferase, converting it back to methionine.
  2. Transsulfuration Pathway: In cases where remethylation is insufficient, homocysteine can be converted into cysteine through the transsulfuration pathway, involving cystathionine synthase and cystathionine lyase .

These reactions are crucial for maintaining normal levels of homocysteine and preventing its toxic accumulation.

Mechanism of Action

Process and Data

The mechanism of action for Cystadane involves its role as a methyl donor in the remethylation cycle:

  1. Homocysteine Metabolism: In normal physiology, homocysteine can be remethylated to methionine using either betaine or 5-methyltetrahydrofolate as methyl donors.
  2. Enzymatic Action: The enzyme betaine-homocysteine methyltransferase facilitates this reaction, utilizing Cystadane effectively in patients with deficiencies in other pathways (e.g., methylene tetrahydrofolate reductase deficiency) .

Clinical studies have shown that treatment with Cystadane significantly reduces plasma homocysteine levels, demonstrating its efficacy in managing homocystinuria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cystadane is typically a white, granular powder that is hygroscopic.
  • Solubility: It is soluble in water, making it suitable for oral administration when diluted.

Chemical Properties

  • pH Stability: Cystadane remains stable across a range of pH levels but should be stored properly to prevent degradation.
  • Melting Point: The melting point of Cystadane has not been explicitly documented but is generally consistent with other betaine compounds.

Relevant analyses indicate that Cystadane maintains its chemical integrity under standard storage conditions .

Applications

Scientific Uses

Cystadane's primary application lies in treating patients with homocystinuria, particularly those with cystathionine β-synthase deficiencies or other related metabolic disorders. Its role as a methyl donor makes it essential not only for therapeutic purposes but also for research into metabolic pathways involving amino acids and their derivatives.

Additionally, studies have explored its potential benefits in reducing elevated homocysteine levels associated with cardiovascular diseases, indicating broader implications for health beyond its primary use .

Introduction to Cystadane in Metabolic Biochemistry

Biochemical Significance of Methyl Group Donation in Sulfur Amino Acid Metabolism

The metabolism of sulfur-containing amino acids centers on the interconversion of methionine, homocysteine, and cysteine, with homocysteine serving as a key junction point. Methionine adenosyltransferase catalyzes methionine's conversion to S-adenosylmethionine (SAM), the universal methyl donor for over 100 methylation reactions involving DNA, proteins, neurotransmitters, and phospholipids. Following methyl transfer, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine and adenosine. At this biochemical crossroads, homocysteine faces two destinies:

  • Transsulfuration: Irreversible conversion to cystathionine via cystathionine β-synthase (vitamin B~6~-dependent), ultimately forming cysteine and glutathione
  • Remethylation: Recycling back to methionine through methyl group transfer

Cystadane (betaine) serves as a critical methyl donor in the remethylation pathway through the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction occurs primarily in hepatic and renal tissues:

Betaine + Homocysteine → Dimethylglycine + Methionine

BHMT-mediated remethylation operates independently of folate and vitamin B~12~, making it physiologically complementary to the methionine synthase pathway (which requires 5-methyltetrahydrofolate and methylcobalamin). This independence assumes critical importance in genetic disorders where folate-dependent remethylation is compromised. The SAM:SAH ratio functions as a master regulator of these pathways: elevated SAM allosterically activates cystathionine β-synthase (promoting transsulfuration) while inhibiting methylenetetrahydrofolate reductase (MTHFR), thereby directing homocysteine toward catabolism when methionine stores are replete [1] [8].

Table 1: Key Enzymes in Homocysteine Metabolism

EnzymeCofactorReactionTissue Localization
Methionine synthaseVitamin B~12~, FolateHomocysteine → MethionineUbiquitous
Betaine-Homocysteine methyltransferaseNoneBetaine + Homocysteine → Methionine + DimethylglycineLiver, Kidney
Cystathionine β-synthaseVitamin B~6~Homocysteine + Serine → CystathionineLiver, Brain, Pancreas
Methylenetetrahydrofolate reductaseFAD5,10-Methylene-THF → 5-Methyl-THFUbiquitous

Cystadane's biochemical significance extends beyond methionine conservation. By reducing homocysteine accumulation, it mitigates several toxicity mechanisms:

  • Oxidative stress: Auto-oxidation of homocysteine generates superoxide and hydrogen peroxide
  • Endoplasmic reticulum stress: Disruption of protein folding homeostasis
  • Hypomethylation: Depletion of SAM reserves impairs epigenetic regulation [1] [7] [8]

Cystadane’s Role in Homocysteine Remethylation Pathways: A Historical Perspective

The therapeutic application of betaine originated from investigations into homocysteine's pathogenicity. In 1969, Kilmer McCully's observation of advanced atherosclerosis in children with homocystinuria led to the "homocysteine theory of arteriosclerosis"—a hypothesis initially met with skepticism but later validated [8]. While dietary methionine restriction and pyridoxine supplementation became early interventions, non-responsive patients faced progressive complications.

The pivotal discovery emerged from studies of betaine's role as an alternative methyl donor. In 1974, Wilcken and Wilcken demonstrated homocysteine-lowering effects of oral betaine in vascular disease patients. Systematic clinical application began in the 1980s:

  • 1983: Smolin and colleagues documented a 70% mean reduction in plasma homocysteine in cystathionine β-synthase-deficient patients using betaine (6–9 g/day)
  • 1985: Barak and Kemper showed betaine normalized methionine and homocysteine in folate-deficient rats
  • 1989: Dudman et al. established betaine's efficacy in lowering fasting homocysteine in heterozygotes for homocystinuria [1] [10]

The molecular rationale crystallized through enzymology studies. Betaine's methyl transfer occurs via a ternary complex mechanism: BHMT sequentially binds homocysteine and betaine, facilitating methyl transfer through nucleophilic attack by homocysteine's thiolate group on betaine's methyl carbon. The K~m~ of human BHMT for betaine is ~5 μM, well below therapeutic concentrations, ensuring enzyme saturation [1] [10].

Cystadane's development as a specific pharmaceutical agent accelerated after orphan drug designation in 2001. The European Medicines Agency evaluation (2007) relied on aggregated data from 202 patients, demonstrating:

  • Homocysteine reductions of 60–80% in classical homocystinuria
  • Normalization of plasma cysteine (deficient in untreated patients)
  • Stabilization or reversal of thromboembolic, ocular, and skeletal complications [10]

Table 2: Historical Milestones in Betaine Therapy

YearDevelopmentKey Findings
1974First human studies (Wilcken)Betaine lowers homocysteine in vascular disease
1983Homocystinuria trials (Smolin)70% mean homocysteine reduction
1994FDA compassionate use programExpanded access for refractory cases
2001Orphan drug designation (EU/US)Accelerated regulatory pathway
2007EMA approval (Cystadane®)Formal indication for homocystinuria

Contemporary research explores betaine's pleiotropic effects beyond remethylation, including osmoprotection of hepatocytes and modulation of endoplasmic reticulum stress responses in neuronal tissues—mechanisms particularly relevant to hepatic and neurological complications of homocystinuria [6] [7].

Clinical Context of Homocystinuria as a Model for Inborn Errors of Metabolism

Homocystinuria provides a paradigm for understanding the systemic consequences of disrupted methylation cycles. Cystathionine β-synthase deficiency (OMIM #236200) represents the most common etiology, with an estimated global prevalence of 1:100,000–1:200,000, rising to 1:1,800 in founder populations like Qatar [2] [9]. The clinical phenotype illustrates the multisystem impact of homocysteine toxicity:

  • Ocular: Ectopia lentis (lens dislocation) in 90% of untreated patients, severe myopia
  • Skeletal: Osteoporosis, marfanoid habitus (elongated limbs), scoliosis
  • Vascular: Thromboembolism (23% mortality by age 30 untreated)
  • Neuropsychiatric: Intellectual disability, seizures, psychiatric disorders [2] [5] [9]

Natural history studies reveal diagnostic challenges. In Brazil, where newborn screening is unavailable, the median diagnostic delay is 5 years (range up to 34 years). Ocular manifestations trigger diagnosis in 63% of cases, yet by presentation, 67% of patients already exhibit lens dislocation and 33% have ≥3 organ systems affected. Pyridoxine non-responsiveness (85% of Brazilian cases) correlates with severe phenotypes [9].

Table 3: Multisystem Manifestations in Late-Diagnosed Homocystinuria (n=72)

Organ SystemManifestationPrevalence (%)
OcularEctopia lentis91%
Severe myopia78%
SkeletalOsteoporosis67%
Scoliosis/Marfanoid habitus59%
VascularThromboembolism32%
NeurologicalIntellectual disability71%
Seizures42%

Data adapted from Silva et al. 2018 [9]

Newborn screening (NBS) dramatically alters outcomes. Saudi Arabian data demonstrate complication-free survival in NBS-detected CBS-deficient patients versus universal morbidity in clinically diagnosed counterparts (p<0.0001) [2]. However, NBS limitations exist:

  • Methionine-based screening misses pyridoxine-responsive variants (50% false negatives)
  • Homocysteine measurement requires second-tier testing
  • Target populations with high consanguinity may benefit most [2] [5] [9]

Therapeutically, homocystinuria models the "multimodal" approach to metabolic disorders. Cystadane functions synergistically with:

  • Pyridoxine: Rescues residual CBS activity in ~50% of patients
  • Folate/Vitamin B~12~: Optimizes methionine synthase pathway
  • Dietary methionine restriction: Reduces precursor load [9] [10]

International registries reveal therapeutic response heterogeneity: only 22% of pyridoxine-nonresponsive patients achieve target homocysteine (<100 μmol/L) despite combined therapy, underscoring the need for novel approaches like enzyme replacement or gene therapy. Nevertheless, Cystadane's capacity to penetrate the blood-brain barrier provides unique neuroprotective advantages over liver-directed therapies [6] [10].

Homocystinuria thus exemplifies core principles in inborn errors: the interplay between genetic severity and environmental modifiers (e.g., vitamin status), the criticality of early intervention, and the biochemical rationale for substrate reduction versus cofactor augmentation—concepts that extend to numerous other metabolic disorders.

Properties

CAS Number

6915-17-9

Product Name

Cystadane

IUPAC Name

carboxymethyl(trimethyl)azanium

Molecular Formula

C5H12NO2+

Molecular Weight

118.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1

InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-O

Solubility

611.0 mg/mL at 19 °C

Canonical SMILES

C[N+](C)(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.